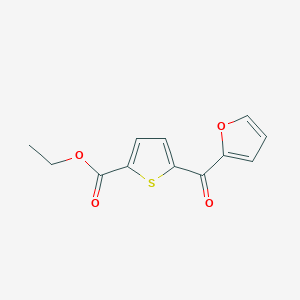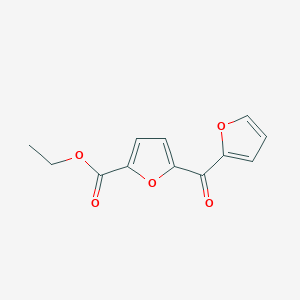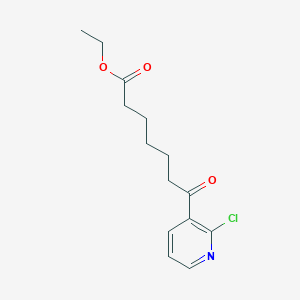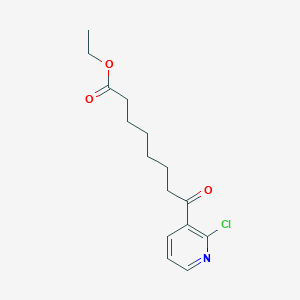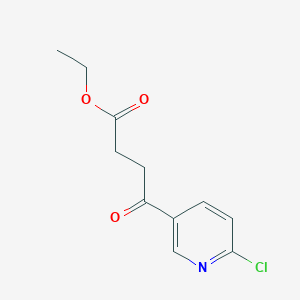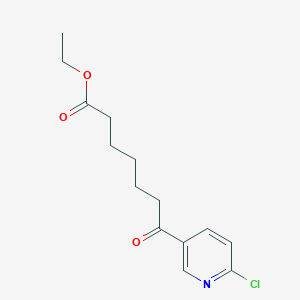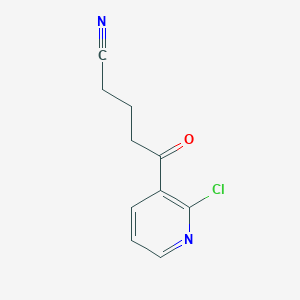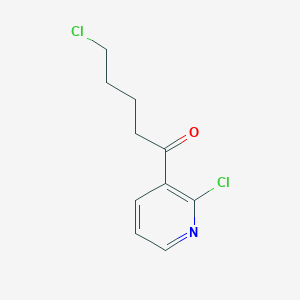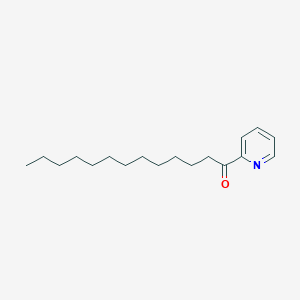
2-Tridecanoylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 2,6-diphenylpyridine derivatives is described, which involves the use of palladium-catalyzed cross-coupling reactions . Another paper discusses the synthesis of 2,3,6-triaminopyridines, which are synthesized to identify more potent anticonvulsant analogs . Additionally, the synthesis of 2-methylpyridines through a [3 + 2 + 1] annulation process using aryl methyl ketoxime acetates and triethylamine is reported . These methods could potentially be adapted for the synthesis of 2-tridecanoylpyridine by modifying the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their properties and reactivity. The crystal structures of several platinum(II) complexes derived from 2,6-diphenylpyridine are determined, providing insights into the π-π interactions and molecular orientations . Similarly, the structures of tris(2,2'-bipyridine)cobalt(II) and cobalt(I) complexes are analyzed to understand the metal-ligand bonding and electron-transfer reactivity . These studies highlight the importance of molecular structure in determining the chemical behavior of pyridine derivatives.
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is diverse. For example, the oxidation of 2,6-dihydroxypyridine by a specific oxidase enzyme is studied, leading to the formation of 2,3,6-trihydroxypyridine . This type of oxidation reaction could be relevant to understanding the reactivity of the tridecanoyl group in 2-tridecanoylpyridine. Additionally, the electron-transfer properties of cobalt-bipyridine complexes are discussed, which could be analogous to redox reactions involving 2-tridecanoylpyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structures. The synthesis of conjugatively bridged bis- and tris-5-(2,2'-bipyridines) is reported, which are designed as metal ion-binding modules for supramolecular nanoengineering . These properties, such as metal ion binding, could be similar in other pyridine derivatives, including 2-tridecanoylpyridine. The synthesis and characterization of bifunctional polymers carrying tris(bipyridyl)ruthenium(II) and triphenylamine units also provide insights into the solubility, thermal stability, and charge transport properties of pyridine-containing polymers .
Wissenschaftliche Forschungsanwendungen
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives
- Application Summary : Magnetically recoverable nano-catalysts have been used as catalysts in chemical reactions for the preparation of pyridine derivatives .
- Methods of Application : These nano-catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .
- Results or Outcomes : Pyridine derivatives show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
-
Synthesis and application of trifluoromethylpyridines
- Application Summary : Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
One-pot synthesis of 2,4,6-triarylpyridines
- Application Summary : The 2,4,6-trisubstituted pyridines constitute an important family of heterocyclic compounds widely used in industry, especially in pharmaceuticals .
- Methods of Application : Their preparation is a crucial challenge for organic chemists .
- Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
-
Synthesis, Chemical Properties, and Application of 2-Substituted Thiazolo [3,2-a]pyrimidine Derivatives
- Application Summary : Derivatives of thiazolo [3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .
- Methods of Application : The review considers in detail methods of synthesis of thiazolo [3,2-a]pyrimidines, synthesis and chemical properties of their 2-substituted derivatives .
- Results or Outcomes : High antitumor, antibacterial, and anti-inflammatory activities of these compounds have been demonstrated .
-
One-pot synthesis of 2,4,6-triarylpyridines
- Application Summary : The 2,4,6-trisubstituted pyridines constitute an important family of heterocyclic compounds widely used in industry, especially in pharmaceuticals .
- Methods of Application : Their preparation is a crucial challenge for organic chemists .
- Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
-
2,2′-Dipyridylamines and related compounds
- Application Summary : 2,2′-Dipyridylamines (dpa) and related compounds belong to the family of polydentate nitrogen ligands .
- Methods of Application : More than a century has passed since their first report but new complexes and applications have been emerging in recent years owing to the versatility of dpa-based architectures .
- Results or Outcomes : The specific results or outcomes of this application are not detailed in the source .
Eigenschaften
IUPAC Name |
1-pyridin-2-yltridecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-15-18(20)17-14-12-13-16-19-17/h12-14,16H,2-11,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULLBZVBTURUNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641986 |
Source


|
| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tridecanoylpyridine | |
CAS RN |
242458-31-7 |
Source


|
| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







